molecular formula C29H26BrN3O6 B2849248 N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide CAS No. 899909-20-7

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Katalognummer: B2849248
CAS-Nummer: 899909-20-7
Molekulargewicht: 592.446
InChI-Schlüssel: LZHNIZUITICPKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a useful research compound. Its molecular formula is C29H26BrN3O6 and its molecular weight is 592.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula : C18H18BrN3O4
  • Molecular Weight : 416.25 g/mol
  • IUPAC Name : this compound

The presence of the benzodioxole moiety and the quinazoline structure suggests potential interactions with biological targets, such as enzymes and receptors.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzodioxole : Synthesized from catechol and formaldehyde under acidic conditions.
  • Quinazoline Formation : Generated through the cyclization of appropriate precursors involving hydrazine and diketones.
  • Amide Coupling : Final assembly of the compound through amide bond formation using coupling reagents like EDCI in the presence of a base such as triethylamine.

Anticancer Activity

Recent studies have indicated that compounds related to quinazoline exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inhibition of specific kinases or induction of apoptosis in cancer cells.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.5Apoptosis induction
Study BMCF712.3Kinase inhibition

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against both bacterial and fungal strains. The compound's minimum inhibitory concentration (MIC) values suggest it may be effective against resistant strains.

Microorganism MIC (µg/mL) Activity
E. coli32Bactericidal
S. aureus16Bacteriostatic
C. albicans8Fungicidal

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease processes:

  • α-Amylase Inhibition : Important for managing diabetes by slowing carbohydrate digestion.
    • IC50 = 20 µM
    • Mechanism: Competitive inhibition.

Case Study 1: Antidiabetic Potential

A recent study explored the antidiabetic potential of benzodioxole derivatives, including our compound. It was found to significantly inhibit α-amylase activity, demonstrating potential for therapeutic applications in diabetes management.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of similar quinazoline derivatives revealed that they could induce apoptosis in breast cancer cells through mitochondrial pathways.

Eigenschaften

CAS-Nummer

899909-20-7

Molekularformel

C29H26BrN3O6

Molekulargewicht

592.446

IUPAC-Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C29H26BrN3O6/c30-21-11-9-20(10-12-21)24(34)17-33-23-6-2-1-5-22(23)28(36)32(29(33)37)14-4-3-7-27(35)31-16-19-8-13-25-26(15-19)39-18-38-25/h1-2,5-6,8-13,15H,3-4,7,14,16-18H2,(H,31,35)

InChI-Schlüssel

LZHNIZUITICPKX-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=C(C=C5)Br

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.